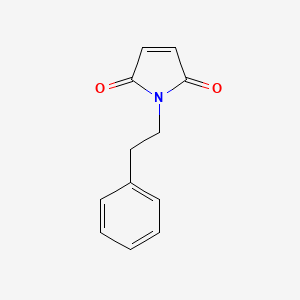
Maleimide, N-phenethyl-
Vue d'ensemble
Description
“Maleimide, N-phenethyl-” is a derivative of maleimide where the NH group is replaced with a phenethyl group . Maleimides are important building blocks in organic synthesis . They are used in the site-selective modification of proteins . The name “maleimide” is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group .
Synthesis Analysis
The synthesis of N-phenylmaleimides involves two steps from maleic anhydride and a substituted aniline . This process is part of a green multi-step synthesis used in undergraduate organic chemistry laboratories .
Molecular Structure Analysis
The molecular formula of “Maleimide, N-phenethyl-” is C12H11NO2 . The structure of maleimides can be analyzed using spectroscopic analysis . This method measures the absorption of radiation as a function of wavelength, revealing a directly proportional relationship between absorbance and the concentration of the functional groups in the material sample .
Chemical Reactions Analysis
Maleimides are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions . They react with thiols to form thioethers, featuring a strong C-S bond . The reaction generates succinimides that are unstable over prolonged time in vivo .
Physical And Chemical Properties Analysis
The physical and chemical properties of maleimides can be characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .
Applications De Recherche Scientifique
Summary of the Application
N-phenethyl maleimide (NPEM) is used as a derivatizing agent for biological thiols. It is compared with N-ethyl maleimide (NEM) for efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability .
Methods of Application
The derivatization process involves the reaction of NPEM with thiols. Four thiols, cysteine (CYS), homocysteine, N-acetylcysteine (NAC), and glutathione (GSH), were used for the evaluation. Using a 1:10 ratio of thiol:derivatizing agent, complete derivatization was obtained within 30 minutes for both agents tested .
2. Synthesis of Maleimide-Functionalized Polymers
Summary of the Application
Maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers, are synthesized using N-phenethyl maleimide. The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .
Methods of Application
The design, synthesis, and characterization of maleimide-functionalized EDOT monomers, and their corresponding polymers and copolymers, are described. Several novel varieties of functionalized EDOT monomers were developed and investigated, including EDOT-maleimide, EDOT-maleimide-cholesterol, EDOT-maleimide-adamantane, and EDOT-maleimide-cysteine .
Results or Outcomes
The physical and chemical properties of the resulting polymer films were characterized using various techniques. These materials make it possible to precisely tailor the electrical and biological properties of poly (alkylthiophenes) that are of considerable current interest for a variety of applications including bioelectronic devices .
3. Precise Sequence Regulation
Summary of the Application
N-phenethyl maleimide is used in the synthesis of sequence-controlled polymers (SCPs). The sequence of monomers along a polymer chain plays a crucial role in dictating the properties and applications of both natural and artificial polymers .
Methods of Application
This research outlines the recent advances in SCPs, mainly based upon constructing SCPs through maleimide chemistry. The synthetic approaches for SCPs can be divided into three main categories: step growth, chain growth, and multistep growth .
Results or Outcomes
The study discusses the potential applications of SCPs. The precise sequence regulation through maleimide chemistry enables monomers or building blocks to be placed at precise positions along a discrete polymer chain, producing sequence-defined polymers (SDPs) with unique properties .
4. Protection of Biological Thiols
Summary of the Application
N-phenethyl maleimide (NPEM) is used to protect biological thiols from oxidation during sample manipulation. This is crucial for the accurate measurement of thiol concentrations, which serve as biomarkers for the evaluation of oxidative stress .
Methods of Application
The work involved a systematic comparison of two cell-permeable derivatizing agents: N-ethyl maleimide (NEM) and N-phenethyl maleimide (NPEM). The comparison was based on several criteria, including derivatization efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability .
Results or Outcomes
While NPEM provided better ionization of the thiols, it led to more extensive side reactions, such as double derivatization and ring opening, which hindered the accurate measurement of the thiol concentrations. Both NEM and NPEM showed significant reactivity with amine-containing metabolites depending on the pH used during derivatization .
5. Synthesis of Sequence-Defined Polymers
Summary of the Application
N-phenethyl maleimide is used in the synthesis of sequence-defined polymers (SDPs). The precise sequence regulation through maleimide chemistry enables monomers or building blocks to be placed at precise positions along a discrete polymer chain, producing SDPs with unique properties .
Methods of Application
The synthetic approaches for SDPs can be divided into three main categories: step growth, chain growth, and multistep growth. The multistep growth methods, such as solid/liquid-support iterative growth, iterative exponential growth, single-unit monomer insertions, and template approaches, enable monomers or building blocks to be placed at precise positions along a discrete polymer chain .
Results or Outcomes
The precise sequence regulation through maleimide chemistry produces SDPs with unique properties. These materials have potential applications in various fields, including bioelectronics .
Safety And Hazards
Orientations Futures
Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years . These derivatives can be readily modified into biologically important compounds . The development of materials that could directly interface electrical components with specific neurons is also a promising area of research .
Propriétés
IUPAC Name |
1-(2-phenylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGBGLKCFQULNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287848 | |
| Record name | Maleimide, N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide, N-phenethyl- | |
CAS RN |
6943-90-4 | |
| Record name | Maleimide, N-phenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-phenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





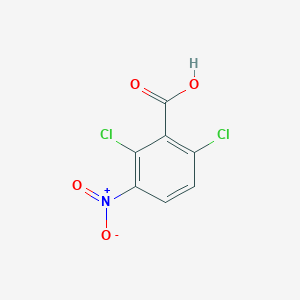
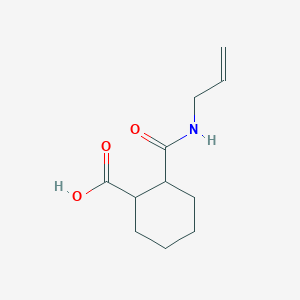

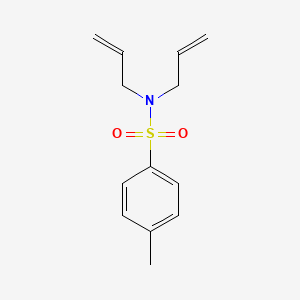

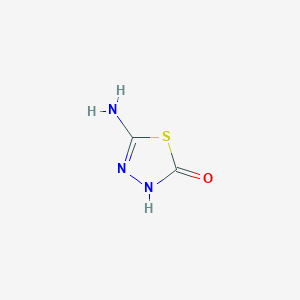


![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)


